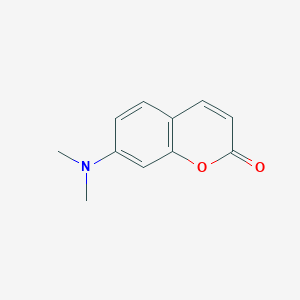

7-Dimethylaminocoumarin

Cat. No. B1600937

Key on ui cas rn:

57597-38-3

M. Wt: 189.21 g/mol

InChI Key: JTFIEIKSYKBZHT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04051062

Procedure details

m-Dimethylaminophenol 6.0g, malic acid 6.0g and 85% sulfuric acid 12.0ml were heated in an oil bath at 120° for an hour. The mixture was cooled, diluted with crushed ice 50g, filtered, made alkaline with sodium carbonate and extracted with chloroform, which was separated, washed and dried over sodium sulfate. Evaporation of the chloroform produced a deep red gum which could not be induced to crystallize. The material was separated down an alumina column using dichloromethane, and the strong blue fluorescent ring was cut out, eluted with methanol and evaporated to dryness. Crystallization from i-propanol gave light brown needles, which on resrystallization became light yellow and lustrous, 0.65g (8%), m.p. 161°-161.5found C 69.95, 69.80; H 5.74, 5.79; N 7.36, 7.37; C11H11NO2 requires C 69.8; H 5.82; N 7.41%. The nuclear magnetic resonance spectrum (A-60) in deuterochloroform showed the methyl singlet 3.02 and the aromatic protons as follows: H4 and H3 centered at 6.00 and 7.54 respectively split by 9 cycles to give an AB quartet, H8 singlet at 6.47, H6 and H5 centered at 6.51 and 7.27 respectively split by 9 cycles to give another AB quartet and the H6 was further split by interaction with H8. Integrated intensities were in accord with the proposed structure.

[Compound]

Name

methyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C(O)(=O)[CH:12]([CH2:14][C:15](O)=O)[OH:13].S(=O)(=O)(O)O>[2H]C(Cl)(Cl)Cl>[CH3:1][N:2]([CH3:10])[C:3]1[CH:4]=[C:5]2[C:6]([CH:15]=[CH:14][C:12](=[O:13])[O:9]2)=[CH:7][CH:8]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=1C=C(C=CC1)O)C

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

[Compound]

|

Name

|

methyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[2H]C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with chloroform, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Evaporation of the chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

produced a deep red gum which could not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to crystallize

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was separated down an alumina column

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystallization from i-propanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave light brown needles, which on resrystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

respectively split by 9 cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an AB quartet, H8

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

respectively split by 9 cycles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give another AB quartet

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the H6 was further split by interaction with H8

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

CN(C1=CC=C2C=CC(OC2=C1)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |